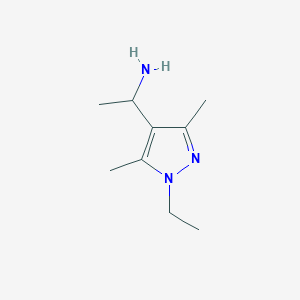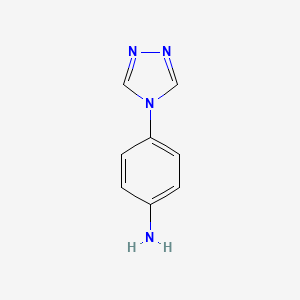![molecular formula C14H18ClNO2 B1309940 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid CAS No. 440647-97-2](/img/structure/B1309940.png)
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18ClNO2. It is related to ketamine, a well-known anesthetic and analgesic drug used in both human and veterinary medicine
Scientific Research Applications
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with various receptors and enzymes.
Medicine: Due to its structural similarity to ketamine, it is investigated for its potential anesthetic and analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One efficient method involves the following steps :
Reaction of cyclohexanone with 2-chlorophenyl magnesium bromide: This step forms 1-(2-chlorophenyl)-cyclohexene.
Dehydration: The intermediate is dehydrated using an acidic ionic liquid, such as 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium) ethane] imidazolium hydrogen sulfate.
Oxidation: The synthesized alkene is oxidized using potassium permanganate to obtain the corresponding hydroxy ketone intermediate.
Imination: The hydroxy ketone intermediate undergoes imination with methylamine.
Rearrangement: The obtained imine is rearranged at elevated temperatures to produce the final product.
This method is advantageous due to its high reaction yields, use of commercially available and safe materials, and avoidance of toxic bromine and corrosive acids .
Chemical Reactions Analysis
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form hydroxy ketone intermediates.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Imination: The hydroxy ketone intermediate can react with amines to form imines.
Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is similar to that of ketamine. It primarily acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in pain perception, memory, and synaptic plasticity . By blocking the NMDA receptor, the compound can produce anesthetic and analgesic effects. Additionally, it may interact with other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid is structurally similar to several other compounds, including:
Ketamine: Both compounds share a similar core structure and mechanism of action, acting as NMDA receptor antagonists.
Phencyclidine (PCP): Another NMDA receptor antagonist with similar pharmacological effects but a different chemical structure.
Methoxetamine (MXE): A synthetic derivative of ketamine with similar anesthetic and analgesic properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-12-7-3-2-6-11(12)10-16-14(13(17)18)8-4-1-5-9-14/h2-3,6-7,16H,1,4-5,8-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTLCSVQOWZGHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NCC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408553 |
Source


|
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
440647-97-2 |
Source


|
| Record name | 1-[(2-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
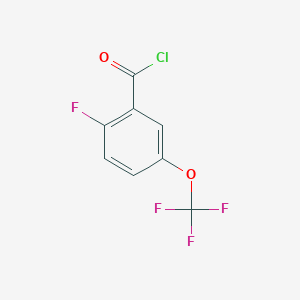
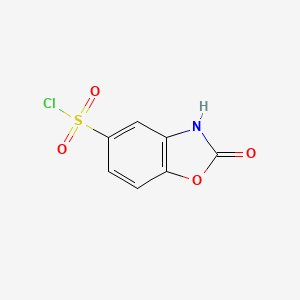
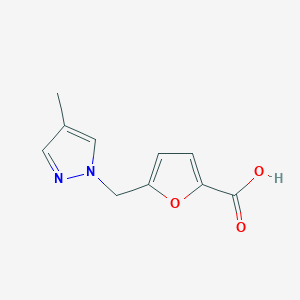
![Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309879.png)
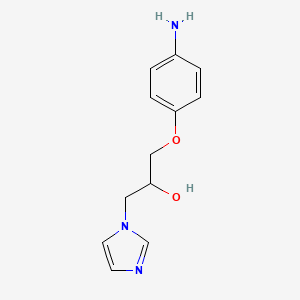
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)
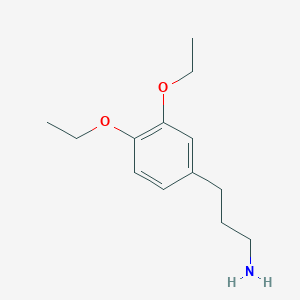
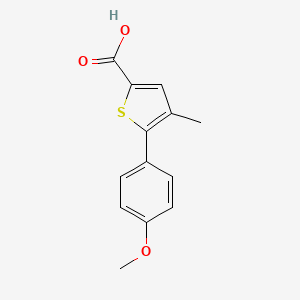
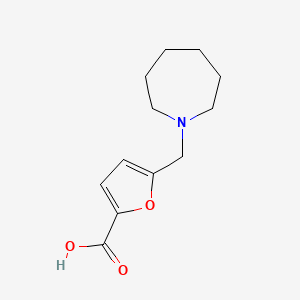
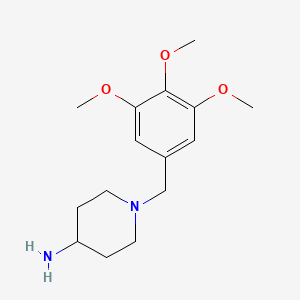
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)
